6-(3-Chloro-4-fluorobenzoyl)-2-cyano-1-oxa-6-azaspiro[2.5]octane
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Overview
Description
6-(3-Chloro-4-fluorobenzoyl)-2-cyano-1-oxa-6-azaspiro[2.5]octane is a complex organic compound with the molecular formula C14H12ClFN2O2. This compound is characterized by its unique spirocyclic structure, which includes a benzoyl group substituted with chlorine and fluorine atoms, a cyano group, and an oxa-azaspiro framework. The presence of these functional groups and the spirocyclic structure makes this compound of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chloro-4-fluorobenzoyl)-2-cyano-1-oxa-6-azaspiro[2.5]octane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the preparation of the 3-chloro-4-fluorobenzoyl intermediate through the reaction of 3-chloro-4-fluorobenzoyl chloride with an appropriate nucleophile.
Cyclization: The benzoyl intermediate undergoes cyclization with a suitable amine and an oxygen-containing reagent to form the spirocyclic structure.
Introduction of the Cyano Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(3-Chloro-4-fluorobenzoyl)-2-cyano-1-oxa-6-azaspiro[2.5]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoyl group or the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(3-Chloro-4-fluorobenzoyl)-2-cyano-1-oxa-6-azaspiro[2.5]octane has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(3-Chloro-4-fluorobenzoyl)-2-cyano-1-oxa-6-azaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Disruption of Cellular Processes: Interfering with critical cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-Chloro-4-fluorobenzoyl)-1-oxa-6-azaspiro[2.5]octane-2-carbonitrile
- 6-(3-Chloro-4-fluorobenzoyl)-1-oxa-6-azaspiro[2.5]octane
Uniqueness
6-(3-Chloro-4-fluorobenzoyl)-2-cyano-1-oxa-6-azaspiro[2.5]octane is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-(1-oxa-6-azaspiro[2.5]octan-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFNO2/c14-10-7-9(1-2-11(10)15)12(17)16-5-3-13(4-6-16)8-18-13/h1-2,7H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVOQJLRNYKTOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CO2)C(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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